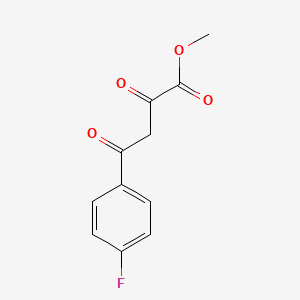

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Description

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a complex molecular architecture characterized by the systematic nomenclature this compound according to International Union of Pure and Applied Chemistry standards. The compound possesses a molecular formula of C₁₁H₉FO₄ with a precisely determined molecular weight of 224.18 grams per mole. The Chemical Abstracts Service registry number 39757-34-1 uniquely identifies this compound in chemical databases and literature.

The molecular structure comprises several distinct functional components that contribute to its overall chemical identity and reactivity profile. The core framework consists of a butanoate chain bearing two ketone functional groups at the 2 and 4 positions, hence the designation "dioxobutanoate". The presence of the 4-fluorophenyl substituent at the 4-position creates a distinctive aromatic system where the fluorine atom occupies the para position relative to the carbonyl attachment point on the benzene ring.

The compound demonstrates significant structural complexity through its ester functionality, with the methyl group attached to the carboxyl carbon, completing the ester linkage characteristic of this molecular class. The InChI identifier InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 provides a standardized representation of the molecular connectivity. The corresponding InChI Key PAEDUWHKVNTJMJ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications.

The systematic structural analysis reveals that the fluorine atom significantly influences the electronic distribution throughout the aromatic system. The para-fluorophenyl group exhibits enhanced electron-withdrawing characteristics compared to non-fluorinated analogues, affecting both the reactivity and stability of the compound. Alternative nomenclature includes designations such as "4-Fluorobenzoyl pyruvic acid methyl ester" and "Methyl (4-fluorobenzoyl)pyruvate," which emphasize different aspects of the molecular architecture.

Crystallographic Analysis and Conformational Isomerism

The crystallographic properties of this compound have been extensively characterized through multiple analytical techniques, revealing important insights into the solid-state structure and conformational preferences. The compound exhibits a melting point range of 120-121 degrees Celsius, indicating well-defined crystalline behavior and thermal stability characteristics. Comparative crystallographic studies with structurally related compounds provide valuable context for understanding the conformational landscape.

Detailed structural analysis of analogous fluorinated dioxobutanoate derivatives reveals significant conformational flexibility within this molecular class. Crystal structure investigations of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate, a structurally related compound, demonstrate that these molecules adopt loose conformations stabilized by weak carbon-hydrogen to oxygen and carbon-hydrogen to pi interactions. The molecular geometry is characterized by specific dihedral angles between aromatic rings and adjacent functional groups, with the fluorophenyl moiety maintaining a dihedral angle of 14.04 degrees with the ketone carbonyl unit.

The crystal packing arrangement reveals intermolecular interactions that significantly influence the solid-state properties. Molecules are joined through carbon-hydrogen to oxygen contacts forming infinite chains along specific crystallographic directions with characteristic graph-set motifs. Hirshfeld surface analysis and fingerprint plotting techniques demonstrate the predominance of hydrogen-hydrogen, oxygen-hydrogen, and fluorine-hydrogen intermolecular interactions in the crystal structure.

Conformational analysis indicates that all bonds between sp³-hybridized atoms adopt staggered conformations, indicating minimal steric tensions within the molecular framework. The dihedral angle between ester groups in related malonate derivatives measures 61.79 degrees, while the angles formed by aromatic rings with adjacent and opposite ester groups are 56.66 degrees and 16.08 degrees respectively. These geometric parameters provide crucial insights into the preferred molecular conformations and potential energy surfaces.

The predicted collision cross section data for this compound provides additional structural information relevant to gas-phase molecular geometry. Various adduct forms exhibit distinct collision cross sections, with the protonated molecule [M+H]⁺ showing a predicted value of 143.8 Ų, while the sodium adduct [M+Na]⁺ demonstrates 151.3 Ų. These measurements reflect the molecular size and shape in different ionization states, providing valuable data for analytical applications and structural validation.

Comparative Structural Analysis with Ortho- and Meta-Fluorinated Analogues

The comparative structural analysis of this compound with its ortho- and meta-fluorinated positional isomers reveals significant differences in molecular properties and behavioral characteristics. The ortho-fluorinated analogue, methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, bears the Chemical Abstracts Service number 608536-99-8 and exhibits distinct physical properties including a notably higher boiling point of 336.9 degrees Celsius at 760 millimeters of mercury. This compound maintains the same molecular formula C₁₁H₉FO₄ and molecular weight of 224.19 grams per mole, demonstrating that positional isomerism affects physical properties while preserving basic molecular composition.

The meta-fluorinated counterpart, methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, identified by Chemical Abstracts Service number 1037130-71-4, provides another point of comparison within this isomeric series. All three positional isomers share identical molecular formulas and weights, yet exhibit markedly different melting points, boiling points, and crystallographic behaviors. The para-fluorinated compound demonstrates a melting point of 120-121 degrees Celsius, while the ortho-analogue shows different thermal characteristics, and the meta-derivative presents its own unique thermal profile.

Detailed computational chemistry analysis reveals subtle but important differences in molecular properties across the isomeric series. The para-fluorinated compound exhibits a topological polar surface area of 60.44 square angstroms and a calculated logarithmic partition coefficient (LogP) of 1.1406. These values remain consistent across the positional isomers, indicating that fluorine position primarily affects molecular geometry rather than overall polarity or lipophilicity characteristics. The number of hydrogen bond acceptors remains constant at four across all isomers, while no hydrogen bond donors are present in any of the compounds.

The structural comparison extends to intermolecular interaction patterns and crystal packing arrangements. The para-fluorinated compound benefits from optimal electronic distribution that enhances π-π interactions with aromatic residues in biological systems, while the ortho and meta analogues may experience different interaction profiles due to altered electron density distributions. The fluorine atom's position significantly influences the compound's ability to engage in specific molecular recognition events and binding interactions.

| Property | Para-Fluorinated | Ortho-Fluorinated | Meta-Fluorinated |

|---|---|---|---|

| Chemical Abstracts Service Number | 39757-34-1 | 608536-99-8 | 1037130-71-4 |

| Molecular Formula | C₁₁H₉FO₄ | C₁₁H₉FO₄ | C₁₁H₉FO₄ |

| Molecular Weight (g/mol) | 224.19 | 224.19 | 224.19 |

| Melting Point (°C) | 120-121 | Not Available | Not Available |

| Boiling Point (°C) | Not Available | 336.9 | Not Available |

| LogP | 1.1406 | 1.2453 | 1.1406 |

| Topological Polar Surface Area (Ų) | 60.44 | 47.906 | 60.44 |

The electronic effects of fluorine substitution patterns create distinctive reactivity profiles across the isomeric series. The para-fluorinated compound demonstrates enhanced electron-withdrawing characteristics that stabilize certain reaction intermediates and influence reaction mechanisms. The ortho-fluorinated analogue experiences additional steric interactions between the fluorine atom and adjacent functional groups, potentially affecting molecular flexibility and conformational preferences. The meta-positioned fluorine provides intermediate electronic effects without the direct conjugation present in the para-isomer or the steric complications of the ortho-arrangement.

Synthetic accessibility and chemical stability also vary among the positional isomers. The para-fluorinated compound can be synthesized through established esterification reactions involving 4-fluorobenzoyl chloride with pyruvic acid derivatives, followed by methylation under standard conditions. Similar synthetic approaches apply to the ortho and meta analogues, though reaction conditions may require optimization to account for different electronic and steric environments around the fluorine substitution site.

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404188 | |

| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-34-1 | |

| Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 4-Aryl-2,4-diketoesters

- These compounds are typically synthesized via controlled oxidation or acylation reactions starting from corresponding aryl ketones or esters.

- For the 4-(4-fluorophenyl) derivative, 4-fluorobutyrophenone is used as the starting aryl ketone.

- The ketoester is formed by esterification and subsequent functional group transformations to introduce the 2,4-dioxo functionality.

Synthesis of this compound

- The target compound is often prepared by selective methylation of the corresponding 4-(4-fluorophenyl)-2,4-dioxobutanoic acid or by direct esterification of the diketoacid intermediate.

- Common reagents for methylation include diazomethane or acidic methanol under reflux conditions.

- The reaction conditions are optimized to prevent over-alkylation or decomposition of the sensitive diketo structure.

Representative Synthetic Procedure (Literature-Based)

A typical synthesis involves the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(4-fluorophenyl)-2,4-diketoester | Starting from 4-fluorobutyrophenone, reaction with diethyl oxalate or equivalent | Controlled temperature to avoid side reactions |

| 2 | Hydrolysis to 4-(4-fluorophenyl)-2,4-dioxobutanoic acid | Aqueous base (e.g., LiOH) in dioxane or aqueous ethanol | Mild conditions to preserve keto groups |

| 3 | Methyl esterification | Treatment with methanol and acid catalyst or diazomethane methylation | Ensures formation of methyl ester without affecting keto groups |

| 4 | Purification | Recrystallization or column chromatography | To obtain high purity compound |

Advanced Synthetic Strategies and Research Findings

Recent research, such as the synthesis of pyrazole derivatives involving this compound as a key intermediate, provides insights into improved preparation methods:

- Knorr [3 + 2] Cyclization Reaction: This method uses 4-aryl-2,4-diketoesters reacting with arylhydrazines in acetic acid at reflux to form pyrazole carboxylic acids, with this compound as a precursor.

- Hydrolysis and Coupling: Hydrolysis of ester intermediates using lithium hydroxide in dioxane, followed by coupling reactions using HBTU and triethylamine, facilitates the synthesis of complex derivatives.

- Use of Acid Chlorides: Conversion of pyrazole carboxylic acids to acid chlorides with thionyl chloride (SOCl2) in toluene, followed by coupling with amino acids, is a method to access related compounds.

These methods highlight the versatility of this compound in complex organic synthesis, emphasizing the importance of controlled reaction conditions to maintain the integrity of the diketoester moiety.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification of diketoacid | 4-(4-fluorophenyl)-2,4-dioxobutanoic acid | Methanol, acid catalyst or diazomethane | Mild reflux or room temperature | High purity methyl ester | Sensitive to overreaction |

| Knorr Cyclization (for derivatives) | 4-aryl-2,4-diketoesters + arylhydrazines | Acetic acid, reflux | Efficient ring formation | Enables synthesis of pyrazole derivatives | Requires careful temperature control |

| Hydrolysis and Coupling | Ester intermediates | LiOH, HBTU, triethylamine | Room temperature to mild heating | Facilitates further functionalization | Multi-step process |

| Acid Chloride Formation | Pyrazole carboxylic acids | SOCl2, toluene | Reflux | Enables amide bond formation | Use of corrosive reagents |

Notes on Analytical and Purity Considerations

- Commercial suppliers like Sigma-Aldrich provide this compound primarily for research use without extensive analytical data; users are advised to confirm identity and purity independently.

- Analytical methods typically include NMR, IR spectroscopy, and chromatography to verify structure and purity.

- The compound’s sensitivity to hydrolysis and decomposition necessitates careful handling and storage under inert atmosphere or refrigeration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 4-(4-fluorophenyl)-2,4-dioxobutanoic acid.

Reduction: Methyl 4-(4-fluorophenyl)-2-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is primarily recognized for its role as an intermediate in pharmaceutical development . Its derivatives have been investigated for potential anti-cancer and antimicrobial properties. The fluorine atom in the para position of the phenyl ring enhances its biological activity by influencing molecular interactions.

Case Study: Anticancer Activity

Research has shown that compounds derived from this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to enhance the effectiveness of pesticides and herbicides . Its unique chemical properties allow it to improve the bioavailability and efficacy of active ingredients in agrochemical formulations.

Case Study: Pesticide Formulation

Studies have indicated that incorporating this compound into pesticide formulations increases their effectiveness against resistant pest populations. Field trials have shown improved crop yields and reduced pesticide application rates.

Material Science

This compound is explored in the development of novel materials, particularly polymers. Its ability to influence thermal and mechanical properties makes it a candidate for creating advanced materials with tailored characteristics.

Case Study: Polymer Development

Research into polymer composites has demonstrated that adding this compound can enhance thermal stability and mechanical strength. For example, composites made with this compound showed improved performance under high-temperature conditions compared to traditional materials.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways. It serves as a model compound to understand the interactions between small molecules and biological macromolecules.

Case Study: Enzyme Inhibition Studies

Research has focused on the interaction of this compound with specific enzymes involved in metabolic processes. These studies have revealed insights into its mechanism of action and potential side effects when used as a pharmaceutical agent.

Analytical Chemistry

The compound acts as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures. Its consistent properties make it suitable for calibration purposes in various analytical techniques.

Case Study: Chromatography Calibration

In analytical laboratories, this compound has been used to calibrate high-performance liquid chromatography (HPLC) systems. This ensures accuracy in quantifying other compounds in complex biological samples.

Chemical Reactions Analysis

The compound undergoes various chemical reactions including:

- Oxidation : To form corresponding carboxylic acids.

- Reduction : Converting the ester group to an alcohol.

- Substitution : Electrophilic aromatic substitution reactions involving the fluorophenyl group.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

- Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

- Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate?

- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. A plausible route involves reacting 4-(4-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions . Alternative approaches may adapt protocols for structurally similar compounds, such as the use of ketone precursors and aryl halides in cross-coupling reactions . Key steps include:

- Purification via column chromatography or recrystallization.

- Validation by melting point analysis and spectroscopic techniques.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl group and ester functionality. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for exact mass determination). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) . For detailed structural elucidation, X-ray crystallography may be employed if single crystals are obtainable .

Q. How does the fluorophenyl group affect the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing fluorine atom enhances the compound’s polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability under basic conditions due to potential hydrolysis of the ester group. Stability studies should include pH-dependent degradation assays and thermal gravimetric analysis (TGA) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures or hexane/ethyl acetate systems is recommended. For impurities with similar polarity, preparative HPLC with a C18 column and acetonitrile/water gradient can achieve high purity (>95%) .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The fluorine atom’s inductive effect deactivates the aromatic ring, reducing electrophilic substitution but enhancing the electron deficiency of the β-diketone moiety. Computational studies (DFT) can model charge distribution, while experimental kinetic assays using nucleophiles (e.g., hydroxylamine) quantify reactivity .

Q. What enzymatic pathways interact with structurally related β-diketo esters?

- Methodological Answer : Analogous compounds, such as 4-(2-aminophenyl)-2,4-dioxobutanoate, are intermediates in tryptophan metabolism, processed by kynurenine aminotransferase (EC 2.6.1.7). Enzymatic assays with liver microsomes or recombinant enzymes can identify metabolic products (e.g., fluorinated xanthurenate analogs) .

Q. What computational models predict the compound’s pharmacokinetic properties?

Q. How does the compound behave under varying electrochemical conditions?

Q. What role does steric hindrance play in its coordination chemistry with metal ions?

Q. How can contradictory spectral data from different batches be resolved?

- Methodological Answer :

Conduct batch-to-batch reproducibility studies using standardized synthetic protocols. High-resolution MS and 2D NMR (COSY, HSQC) differentiate between structural isomers or impurities. Statistical tools (e.g., PCA) analyze variability in spectral datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.